Precision in Plasma Quantification: Milrinone-d3 as an Internal Standard Demonstrates Superior Reproducibility Over a Structural Analog
Using Milrinone-d3 as an internal standard (IS) in an LC-MS/MS assay for milrinone in human plasma achieves significantly better precision compared to using the structural analog amrinone as IS. A method utilizing Milrinone-d3 yielded within-run precision (CV%) of 6.3%, 14.2%, and 7.3% at plasma concentrations of 4.5 ng/mL, 45 ng/mL, and 450 ng/mL, respectively . In contrast, an HPLC-UV method using amrinone as IS reported intra-day precision (CV%) of <20% over a higher concentration range of 10-1000 ng/mL [1]. The LC-MS/MS method with Milrinone-d3 provides a more precise quantification, particularly at clinically relevant therapeutic levels.
| Evidence Dimension | Analytical Precision (Within-run CV%) |
|---|---|
| Target Compound Data | 6.3% (4.5 ng/mL), 14.2% (45 ng/mL), 7.3% (450 ng/mL) |
| Comparator Or Baseline | Structural analog (amrinone): <20% (10-1000 ng/mL) |
| Quantified Difference | Target precision is approximately 2-3 times lower CV% than comparator's reported limit at relevant concentrations. |
| Conditions | Milrinone-d3 data: Human plasma, LC-MS/MS, MRM (212.05>142.0 m/z for analyte, 215.07>142.1 m/z for IS). Amrinone data: Rat/human plasma, HPLC-UV. |
Why This Matters
Higher precision (lower CV%) directly translates to greater confidence in pharmacokinetic parameters and therapeutic drug monitoring results, reducing the risk of erroneous clinical decisions or failed bioequivalence studies.
- [1] Brocks DR, Spencer TJ, Shayeganpour A. A sensitive and specific high performance liquid chromatographic assay for milrinone in rat and human plasma using a commercially available internal standard and low sample volume. J Pharm Pharmaceut Sci. 2005;8(2):124-131. View Source
